Bienvenue dans la boutique en ligne BenchChem!

AM-8735

MDM2-p53 interaction Biochemical assay HTRF

AM-8735 is a research-grade morpholinone MDM2-p53 antagonist (biochemical HTRF IC50=0.4 nM; cellular SJSA-1 EdU IC50=25 nM). Its intermediate potency relative to nutlin derivatives makes it an optimal benchmark for SAR optimization. >397-fold selectivity for p53 wild-type vs p53-deficient cells enables confident attribution of apoptotic/cell cycle phenotypes to on-target MDM2 inhibition. An established in vivo ED50 of 41 mg/kg in SJSA-1 xenografts provides a validated framework for dose-response study design.

Molecular Formula C27H31Cl2NO6S
Molecular Weight 568.5 g/mol
Cat. No. B605388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-8735
SynonymsAM-8735;  AM 8735;  AM8735; 
Molecular FormulaC27H31Cl2NO6S
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m0/s1
InChIKeyZTMSSDQFJNEUNG-TWVZQSRDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM-8735 Procurement Guide: Morpholinone MDM2-p53 Inhibitor with Quantified Differentiation


AM-8735 (CAS: 1429386-01-5) is a morpholinone-based small molecule that acts as a selective, high-affinity antagonist of the MDM2-p53 protein-protein interaction [1]. As a member of the morpholinone chemical series, it shares the core pharmacophore with other MDM2 inhibitors but is distinguished by a unique combination of substituents that confer a specific potency and efficacy profile . The compound is supplied as a research-grade reagent (purity ≥98%) and is intended for in vitro and in vivo non-clinical research applications [1].

Why AM-8735 Cannot Be Directly Substituted by Other MDM2 Inhibitors Without Experimental Revalidation


MDM2 inhibitors are not interchangeable tools. Differences in core scaffold chemistry between the morpholinone series (e.g., AM-8735) and the piperidinone series (e.g., AMG 232) significantly impact both biochemical potency and metabolic stability [1]. Furthermore, variations in substituent patterns—such as the carboxylic acid moiety and its isosteric replacements—lead to divergent cellular activity, pharmacokinetic profiles, and in vivo efficacy, as documented for related analogs AM-6761 and AM-7209 [2]. Substituting AM-8735 with a nominally 'more potent' inhibitor like AM-6761 or AMG 232 based solely on a single IC50 value risks confounding experimental outcomes due to unverified differences in off-target effects, species-specific metabolism, and therapeutic window [3].

Quantitative Differentiation Evidence for AM-8735 vs. Closest MDM2 Inhibitor Analogs


Biochemical Potency: AM-8735 vs. AM-6761 and Nutlin-3a in HTRF Assay

In a homogeneous time-resolved fluorescence (HTRF) assay measuring MDM2-p53 binding inhibition, AM-8735 demonstrates an IC50 of 0.4 nM [1]. This value places it between the more potent analog AM-6761 (IC50 = 0.1 nM) [2] and the earlier-generation inhibitor Nutlin-3a (IC50 = 90 nM) . The 225-fold improvement over Nutlin-3a highlights the substantial potency gain achieved with the morpholinone scaffold, while the 2.5-fold lower potency relative to AM-6761 provides a defined benchmark for researchers seeking a balance between extreme potency and potentially differentiated cellular or in vivo behavior.

MDM2-p53 interaction Biochemical assay HTRF Structure-activity relationship

Cellular Antiproliferative Activity: AM-8735 vs. AMG 232 and RG7112 in p53 Wild-Type Cells

AM-8735 inhibits the proliferation of SJSA-1 osteosarcoma cells, which harbor wild-type p53, with an EdU incorporation IC50 of 25 nM [1]. This cellular potency is 2.8-fold weaker than that of AMG 232 (IC50 = 9.1 nM) [2], a structurally distinct piperidinone inhibitor. Compared to the clinical-stage inhibitor RG7112, which exhibits a median IC50 of approximately 400 nM (0.4 µM) across a panel of p53 wild-type cell lines [3], AM-8735 demonstrates 16-fold higher cellular potency. This positions AM-8735 as a more potent cellular tool than early nutlin derivatives while offering a distinct activity profile relative to advanced clinical candidates.

Cancer cell proliferation p53-dependent activity SJSA-1 cell line EdU incorporation

In Vivo Antitumor Efficacy: AM-8735 vs. AM-6761 and AMG 232 in SJSA-1 Xenograft Model

In the SJSA-1 osteosarcoma xenograft model, oral administration of AM-8735 achieved an ED50 (dose required for 50% tumor growth inhibition) of 41 mg/kg [1]. This in vivo efficacy is 3.7-fold lower than that of the more optimized analog AM-6761 (ED50 = 11 mg/kg) [2] and 4.5-fold lower than that of AMG 232 (ED50 = 9.1 mg/kg) [3]. While less potent in vivo than these advanced leads, the defined ED50 of 41 mg/kg establishes a clear baseline for evaluating its efficacy in comparative oncology studies or as a reference standard for novel MDM2 inhibitor development.

Xenograft model Osteosarcoma In vivo pharmacology Tumor growth inhibition

p53-Dependent Selectivity: Differential Growth Inhibition in Wild-Type vs. p53-Deficient Cells

AM-8735 exhibits >397-fold selectivity for cancer cells harboring wild-type p53 over those with p53 deficiency. It inhibits the growth of p53 wild-type cells with an IC50 of 63 nM, while showing no growth inhibition (IC50 > 25 µM) in p53-deficient cells . This selectivity profile is consistent with on-target MDM2 inhibition and is quantitatively similar to that observed for RG7112, which demonstrated a ≥25-fold selectivity window (IC50 ~0.4 µM vs. >10 µM) in a large cell panel [1]. The high selectivity window confirms that AM-8735's antiproliferative effects are specifically mediated through p53 pathway activation, minimizing off-target cytotoxicity.

On-target selectivity p53 pathway Cancer cell line panel Mechanism validation

AM-8735: Optimal Research and Preclinical Application Scenarios Derived from Quantitative Evidence


Benchmarking Novel MDM2 Inhibitors in Structure-Activity Relationship (SAR) Studies

With its well-defined biochemical (HTRF IC50 = 0.4 nM) and cellular (SJSA-1 EdU IC50 = 25 nM) potency values, AM-8735 serves as an ideal reference compound for SAR campaigns aimed at optimizing morpholinone-based MDM2 inhibitors. Its intermediate potency—between early nutlin derivatives and advanced clinical candidates—provides a clear benchmark for assessing improvements in binding affinity and cellular activity [1].

Validating p53-Dependent Cellular Responses in Mechanism-of-Action Studies

The >397-fold selectivity window for p53 wild-type versus p53-deficient cells makes AM-8735 a precise tool for dissecting p53-dependent signaling pathways. Researchers can confidently attribute observed phenotypes (e.g., cell cycle arrest, apoptosis induction) to on-target MDM2 inhibition, minimizing confounding off-target effects .

In Vivo Pharmacodynamic and Efficacy Studies in SJSA-1 Osteosarcoma Models

The established in vivo ED50 of 41 mg/kg in the SJSA-1 xenograft model provides a quantitative framework for designing dose-response studies. AM-8735 can be used to explore relationships between target engagement (p21 mRNA induction) and tumor growth inhibition, or as a control compound when evaluating next-generation MDM2 antagonists .

Comparative Oncology Research: Differentiating Morpholinone from Piperidinone Scaffolds

As a representative morpholinone, AM-8735 offers a chemically distinct alternative to piperidinone-based inhibitors like AMG 232. This scaffold difference has documented impacts on potency and metabolic stability, making AM-8735 valuable for head-to-head studies investigating how core structure influences in vivo pharmacokinetics, tissue distribution, and therapeutic index [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-8735

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.